molecular formula C8H8ClNO3 B12983631 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid

2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid

Cat. No.: B12983631
M. Wt: 201.61 g/mol
InChI Key: FEMWRZGBMUQULT-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-Amino-2-(4-chloro-2-hydroxyphenyl)acetic acid
  • 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
  • 2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid

Comparison: Compared to similar compounds, 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-2-(3-chloro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)

InChI Key

FEMWRZGBMUQULT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(C(=O)O)N

Origin of Product

United States

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